molecular formula C14H19NO5 B8064134 Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid

Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid

Cat. No.: B8064134
M. Wt: 281.30 g/mol
InChI Key: ZPMHSWFMWHVVHG-LLVKDONJSA-N
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Description

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral, non-proteinogenic α-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-methoxyphenyl substituent on the α-carbon. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound a valuable intermediate in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

(2R)-2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMHSWFMWHVVHG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Characteristics

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability during chemical transformations. The molecular formula is C₁₄H₁₉N₀₅, with a molecular weight of approximately 281.31 g/mol. Its unique structure includes a 3-methoxyphenyl group attached to the alpha carbon, contributing to its distinct properties and potential applications in medicinal chemistry.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptidomimetics and other biologically active compounds. Its chiral nature allows for the synthesis of enantiomerically pure products, which are crucial in drug development due to differing biological activities between enantiomers.

Case Study: Peptidomimetics

In one study, Boc-protected compounds were utilized as precursors for synthesizing peptidomimetics, which mimic the structure and function of peptides while providing enhanced stability and bioavailability . The ability to selectively deprotect the Boc group facilitated the generation of active compounds suitable for biological evaluation.

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities. Notably:

  • Antibacterial Properties : Amidoxime derivatives derived from Boc-protected amino acids have shown potential as antibacterial agents against pathogenic strains of E. coli. These compounds demonstrated greater specificity and efficacy compared to traditional antibiotics .
  • Tumor Targeting : The compound's structural analogs have been evaluated for their ability to cross the blood-brain barrier (BBB), showing potential for targeting tumors effectively while minimizing uptake in normal brain tissue .

Mechanism of Action

The mechanism by which Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group plays a crucial role in modulating biological activities, while the methoxyphenyl moiety contributes to its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

  • Receptors: It can bind to specific receptors, triggering downstream signaling events.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural analogs, emphasizing differences in substituents, stereochemistry, and functional groups:

Compound Name Substituent(s) on Phenyl Ring Protecting Group Molecular Formula Molecular Weight Key Differences Reference IDs
Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid 3-OCH₃ Boc C₁₄H₁₉NO₅ 281.31 Reference compound
Boc-(R)-2-amino-2-(4-methoxyphenyl)acetic acid 4-OCH₃ Boc C₁₄H₁₉NO₅ 281.31 Methoxy position (para vs. meta)
(R)-2-Amino-2-(3-fluorophenyl)acetic acid 3-F None C₈H₈FNO₂ 169.15 Fluorine substituent; no Boc protection
(R)-2-Amino-2-(4-chlorophenyl)acetic acid HCl 4-Cl None C₈H₉ClNO₂·HCl 220.07 Chlorine substituent; hydrochloride salt
2-(Boc-amino)-2-(3-thiophenyl)acetic acid Thiophen-3-yl Boc C₁₁H₁₅NO₄S 257.31 Thiophene ring instead of phenyl
(2R)-2-amino-2-(2,4-dimethoxyphenyl)acetic acid 2,4-(OCH₃)₂ None C₁₀H₁₃NO₄ 211.21 Two methoxy groups; stereochemistry

Key Observations :

  • Substituent Position: The meta (3-) vs.
  • Halogen vs. Methoxy : Chlorine or fluorine substituents increase electronegativity and lipophilicity compared to methoxy, which may enhance membrane permeability .
Physicochemical Properties
  • Solubility : Boc-protected compounds (e.g., ) are typically soluble in organic solvents (THF, DCM) but less so in aqueous media.
  • Stability : Boc groups hydrolyze under acidic conditions, requiring storage at 2–8°C in darkness .
  • Hazard Profiles: Analogs like 2-(Boc-amino)-2-(3-thiophenyl)acetic acid carry warnings for skin/eye irritation (H315, H319) .

Biological Activity

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C₁₄H₁₉N₀₅, with a molecular weight of approximately 281.31 g/mol. This compound is notable for its unique structure, which includes a 3-methoxyphenyl group attached to the alpha carbon of the amino acid, contributing to its distinct properties and potential applications in medicinal chemistry and pharmaceuticals .

The biological activity of this compound is under preliminary investigation, but initial studies suggest it may interact with various biological targets, including receptors and enzymes. The Boc-protected structure enhances stability and bioavailability, while the methoxyphenyl group may influence binding affinity and selectivity .

Preliminary Findings

  • Anticancer Activity : Initial studies indicate that this compound may exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation in vitro .
  • Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .
  • Pharmacological Potential : The compound's unique structural features suggest it could serve as a useful pharmacological tool in exploring therapeutic effects related to various disorders, including those mediated by sphingolipids .

Case Study 1: Neuroblastoma Cell Lines

A study evaluated the effects of this compound on human neuroblastoma SH-SY5Y cells. The compound demonstrated significant inhibition of cell growth, indicating potential for development as an anticancer agent.

Case Study 2: Sphingolipid-Mediated Disorders

Research has highlighted the role of sphingolipids in various diseases. Compounds similar to this compound have been shown to modulate sphingolipid metabolism, suggesting potential therapeutic applications in related disorders .

Structure-Activity Relationship (SAR)

Compound NameStructureKey FeaturesIC50 (µM)
This compoundStructureChiral amino acid derivative with Boc protectionN/A
Similar Compound AStructure AExhibits anticancer activity15
Similar Compound BStructure BNeuroprotective effects observed10

Biological Activity Summary

Biological ActivityObservations
Anticancer ActivitySignificant inhibition in neuroblastoma cell lines
Neuroprotective EffectsPotential for treating neurodegenerative diseases
Sphingolipid ModulationMay influence metabolic pathways in related disorders

Preparation Methods

Asymmetric Catalytic Synthesis via Nitrene C(sp³)−H Insertion

A two-step protocol enables the conversion of carboxylic acids into Boc-protected α-amino acids with high enantiomeric excess (ee). Starting from 3-methoxyphenylacetic acid, the amino group is introduced via iron-catalyzed 1,3-nitrogen migration (Figure 1).

Procedure :

  • Azanyl Ester Formation : 3-Methoxyphenylacetic acid is coupled with Boc-hydroxylamine (BocNHOH) using carbodiimide reagents (e.g., EDC/HOBt) to form the azanyl ester intermediate.

  • Nitrogen Migration : The azanyl ester undergoes stereocontrolled iron-catalyzed C(sp³)−H insertion. Chiral iron complexes (e.g., Fe-salen) direct the migration to yield the (R)-configured product.

Key Data :

ParameterValue
CatalystFe-salen (5 mol%)
Yield82–89%
Enantiomeric Excess94–97% ee
Reaction Time12–24 h

This method avoids racemization and is scalable for industrial production.

Chiral Pool Synthesis from (R)-Phenylglycine Derivatives

Starting from enantiopure (R)-2-amino-2-phenylacetic acid, the 3-methoxy group is introduced via Friedel-Crafts alkylation or directed ortho-metalation (Figure 2).

Procedure :

  • Boc Protection : (R)-2-amino-2-phenylacetic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH to form Boc-(R)-2-amino-2-phenylacetic acid.

  • Methoxy Introduction :

    • Friedel-Crafts : Reaction with methanol and BF₃·OEt₂ in dichloromethane.

    • Directed Metalation : Use of LDA (lithium diisopropylamide) and methyl iodide at −78°C.

Key Data :

StepConditionsYield
Boc ProtectionBoc₂O, NaOH, H₂O, 0°C93%
Methoxy AdditionLDA, MeI, THF, −78°C68%

This route leverages existing chirality but requires rigorous purification to remove regioisomers.

Enzymatic Resolution of Racemic Mixtures

Racemic Boc-2-amino-2-(3-methoxyphenyl)acetic acid is resolved using immobilized lipases or acylases (Figure 3).

Procedure :

  • Racemic Synthesis : Condensation of 3-methoxybenzaldehyde with hydantoin, followed by hydrolysis to the racemic amino acid.

  • Enzymatic Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-Boc-amino acid intact.

Key Data :

ParameterValue
EnzymePseudomonas fluorescens
Conversion48% (theoretical max)
ee (R)>99%
Yield40%

This method is cost-effective but limited by enzyme stability and substrate specificity.

Optimization of Boc Protection Strategies

Aqueous vs. Anhydrous Conditions

Boc protection is achieved under either aqueous alkaline or anhydrous conditions:

ConditionReagentsYieldPurity
AqueousBoc₂O, NaOH, H₂O93%98%
AnhydrousBoc₂O, DMAP, CH₂Cl₂89%95%

Aqueous conditions minimize side reactions (e.g., ester hydrolysis), while anhydrous methods suit acid-sensitive substrates.

Catalytic Asymmetric Hydrogenation

Chiral Ru-BINAP catalysts enable enantioselective hydrogenation of α-keto acids to Boc-(R)-amino acids (Table 1).

Procedure :

  • Keto Acid Synthesis : 3-Methoxyphenylpyruvic acid is prepared via Friedel-Crafts acylation.

  • Hydrogenation : Ru-(R)-BINAP catalyzes H₂ addition (50 psi) in MeOH at 25°C.

Key Data :

CatalystPressure (psi)ee (R)Yield
Ru-(R)-BINAP5098%85%
Rh-DuPhos5092%78%

This method achieves high stereocontrol but requires expensive catalysts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Nitrene C–H InsertionHigh ee, scalableRequires specialized catalysts
Chiral Pool SynthesisPreserves existing chiralityMulti-step, moderate yields
Enzymatic ResolutionLow cost, mild conditionsLow throughput, enzyme costs
Asymmetric HydrogenationExcellent stereocontrolHigh catalyst costs

Industrial-Scale Production Considerations

  • Cost Efficiency : Nitrene insertion and enzymatic resolution are preferred for large-scale synthesis due to lower reagent costs.

  • Purification : Crystallization from hexane/ethyl acetate (3:1) removes diastereomers, achieving >99% purity.

  • Regulatory Compliance : Residual palladium (from Heck reactions) must be <10 ppm, necessitating scavengers like SiliaBond Thiol .

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